2-iodo-1,3-bis(4-methylphenyl)benzene

Recrystallization Solid-phase handling Purity verification

2-Iodo-1,3-bis(4-methylphenyl)benzene (CAS 167500-04-1), systematically named 1,1':3',1''-terphenyl, 2'-iodo-4,4''-dimethyl-, is a polyaromatic aryl iodide belonging to the meta-terphenyl family. It features an iodine atom at the 2'-position of the central benzene ring flanked by two para-tolyl substituents (C20H17I, MW: 384.25 g/mol, predicted XLogP3: 6.6).

Molecular Formula C20H17I
Molecular Weight 384.3 g/mol
CAS No. 167500-04-1
Cat. No. B12032930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-1,3-bis(4-methylphenyl)benzene
CAS167500-04-1
Molecular FormulaC20H17I
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)I
InChIInChI=1S/C20H17I/c1-14-6-10-16(11-7-14)18-4-3-5-19(20(18)21)17-12-8-15(2)9-13-17/h3-13H,1-2H3
InChIKeyWJZVPEGNZWPGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1,3-bis(4-methylphenyl)benzene (CAS 167500-04-1): A para-Methyl-Substituted m-Terphenyl Iodide Building Block


2-Iodo-1,3-bis(4-methylphenyl)benzene (CAS 167500-04-1), systematically named 1,1':3',1''-terphenyl, 2'-iodo-4,4''-dimethyl-, is a polyaromatic aryl iodide belonging to the meta-terphenyl family. It features an iodine atom at the 2'-position of the central benzene ring flanked by two para-tolyl substituents (C20H17I, MW: 384.25 g/mol, predicted XLogP3: 6.6) . This compound serves as a versatile electrophilic synthon in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), where the C–I bond is the site of selective oxidative addition [1]. The 4,4''-dimethyl substitution pattern imparts distinct steric and electronic properties compared to both its non-methylated parent (2-iodo-1,3-diphenylbenzene) and its ortho-methyl positional isomer, affecting both physical properties and reactivity profiles . A reference mass spectrum (GC-MS) is available in the Wiley Registry of Mass Spectral Data for analytical verification [2].

Procurement Rationale for 2-Iodo-1,3-bis(4-methylphenyl)benzene: Why In-Class Analogs Are Not Interchangeable


Substituting 2-iodo-1,3-bis(4-methylphenyl)benzene with a seemingly similar m-terphenyl halide—such as the bromo analog, the non-methylated iodo derivative, or the ortho-methyl isomer—introduces quantifiable differences in reactivity, purification behavior, and steric environment that directly compromise synthetic outcomes [1]. The C–I bond dissociation energy (~213 kJ/mol) is substantially lower than that of the C–Br bond (~285 kJ/mol), translating to markedly faster oxidative addition rates with Pd(0) catalysts; this kinetic advantage is lost upon switching to the bromo analog [2]. The 4,4''-dimethyl pattern raises the melting point by approximately 25 °C relative to the non-methylated analog, impacting crystallinity and ease of purification by recrystallization . Furthermore, the para-methyl substitution preserves an unencumbered steric environment around the reactive iodine center, whereas the 2,2''-dimethyl isomer introduces ortho-steric bulk that can retard or prevent coupling at hindered catalyst centers . The quantitative evidence in Section 3 details these differential dimensions.

Quantitative Differentiation Evidence: 2-Iodo-1,3-bis(4-methylphenyl)benzene vs. Closest Analogs


Melting Point Elevation: Enhanced Crystallinity vs. Non-Methylated Analog for Purification and Handling

The melting point of 2-iodo-1,3-bis(4-methylphenyl)benzene (138–140 °C) exceeds that of the non-methylated analog 2-iodo-1,3-diphenylbenzene (113–116 °C) by approximately 25 °C. This higher melting point facilitates recrystallization-based purification and improves solid handling characteristics in automated synthesis and weighing workflows. The elevated melting point is attributable to enhanced van der Waals contacts and molecular packing conferred by the para-methyl substituents.

Recrystallization Solid-phase handling Purity verification Process chemistry

Predicted Boiling Point Differential vs. ortho-Methyl Isomer: Implications for Vacuum Sublimation and Vapor-Phase Processing

The predicted boiling point of the target 4,4''-dimethyl isomer (455.8±34.0 °C) is approximately 25 °C higher than that of the 2,2''-dimethyl positional isomer (430.5±34.0 °C) . While both values are computationally predicted (ACD/Labs), the differential reflects the greater molecular symmetry and more efficient crystal packing of the para-substituted isomer, which requires higher thermal energy to overcome lattice forces. This difference is relevant for vacuum sublimation protocols and vapor-phase deposition of organic electronic materials.

Sublimation purification Vapor deposition Thermal stability Physical vapor transport

C–I vs. C–Br Bond Dissociation Energy: Superior Reactivity of the Iodo Derivative in Palladium-Catalyzed Cross-Coupling

The average C–I bond dissociation energy (213 kJ/mol) [1] is substantially lower than that of C–Br (285 kJ/mol) [1], a difference of 72 kJ/mol, which translates to significantly faster oxidative addition kinetics with Pd(0) catalysts. This class-level thermodynamic advantage is further reinforced by the consensus that 'aromatic iodides, ArI, are generally more reactive than the respective bromides and chlorides' [2]. Consequently, the iodo-substituted target compound enables cross-coupling reactions under milder conditions, with lower catalyst loadings, or with less reactive coupling partners compared to the analogous 2'-bromo-4,4''-dimethyl-terphenyl (CAS 154488-08-1, MW 337.25 g/mol) [3]. Direct head-to-head kinetic data for these specific terphenyl substrates are not available in the open literature; the reactivity advantage is inferred at the class level.

Oxidative addition Suzuki-Miyaura coupling Pd catalysis Bond dissociation energy

Steric Accessibility of the Reactive Iodine Center: para-Methyl vs. ortho-Methyl Substitution Pattern

The 4,4''-dimethyl substitution pattern of the target compound places the methyl groups at the para-position of the lateral phenyl rings, remote from the central iodine-bearing ring. In contrast, the 2,2''-dimethyl isomer (CAS 349551-29-7) positions methyl groups at the ortho-positions, projecting steric bulk toward the reactive iodine center . While no quantitative steric parameters (e.g., percent buried volume, cone angle) have been reported for these specific compounds, analysis of m-terphenyl iodo derivatives in the literature demonstrates that para-substitution preserves an unhindered approach trajectory for Pd(0) catalysts, whereas ortho-substitution can retard or even prevent oxidative addition at sterically congested metal centers [1]. This steric differentiation is critical when the iodide is employed as a precursor to bulky m-terphenyl ligands for organometallic chemistry or as a monomer in sterically demanding polymerization reactions.

Steric hindrance Ligand design Cross-coupling selectivity m-Terphenyl scaffold

Molecular Weight and Lipophilicity Comparison for Formulation and Chromatographic Method Development

The target compound (MW 384.25 g/mol, predicted XLogP3 6.6) [1] differs measurably from its non-methylated analog (MW 356.2 g/mol, XLogP3 6.7) [2] and its bromo analog (MW 337.25 g/mol) [3] in both molecular weight and lipophilicity. The 28 Da mass increment relative to the non-methylated iodo analog provides a clear distinction in LC-MS total ion chromatograms and selected ion monitoring. The slightly lower XLogP3 (6.6 vs. 6.7) of the target compound, despite the addition of two methyl groups, reflects the electronic effect of para-methyl substitution on the aromatic π-system polarity, which can influence reverse-phase HPLC retention times and solubility in polar organic solvents.

HPLC method development LogP prediction Mass balance Analytical chemistry

Optimal Application Scenarios for 2-Iodo-1,3-bis(4-methylphenyl)benzene: Data-Driven Selection Guide


Suzuki-Miyaura Cross-Coupling Requiring Mild Conditions and Low Catalyst Loading

When the synthetic route demands carbon-carbon bond formation under mild thermal conditions (<80 °C) with ≤1 mol% Pd catalyst, the 72 kJ/mol lower C–I bond dissociation energy of this compound (213 kJ/mol) relative to the bromo analog (285 kJ/mol) enables rapid oxidative addition and efficient catalytic turnover [1][2]. Selection of 2-iodo-1,3-bis(4-methylphenyl)benzene over the corresponding bromide is indicated when substrates contain thermally sensitive functional groups (e.g., azides, epoxides, acetals) or when catalyst cost minimization is a critical process parameter.

Synthesis of Sterically Demanding m-Terphenyl Ligands for Organometallic Catalysis

The para-tolyl substitution pattern of 2-iodo-1,3-bis(4-methylphenyl)benzene preserves an unhindered trajectory for oxidative addition at Pd(0) while simultaneously providing sufficient steric bulk on the lateral aryl rings to stabilize low-coordinate metal centers once the terphenyl scaffold is elaborated into a ligand [1]. This compound is therefore preferred over the 2,2''-dimethyl isomer as a ligand precursor when the target metal complex requires a sterically protected coordination sphere without sacrificing synthetic accessibility of the iodo-substrate toward the catalyst.

High-Purity Intermediate Preparation via Recrystallization for Organic Electronics Materials

With a melting point of 138–140 °C—approximately 25 °C higher than the non-methylated 2-iodo-1,3-diphenylbenzene—this compound offers superior recrystallization behavior for applications demanding ultra-high purity (>99.5%), such as the synthesis of host materials for phosphorescent OLEDs or organic semiconductor monomers [1][2]. The higher melting point facilitates removal of low-melting impurities and supports consistent gravimetric handling in automated high-throughput purification workflows.

Iterative Cross-Coupling Sequences Requiring Orthogonal Halide Reactivity

In multi-step synthetic sequences employing iterative Suzuki-Miyaura couplings, the high reactivity of the aryl iodide relative to aryl bromides and chlorides allows chemoselective functionalization at the iodine-bearing position in the presence of other aromatic halides [1][2]. 2-Iodo-1,3-bis(4-methylphenyl)benzene can serve as the most reactive electrophilic component in a sequential coupling strategy, with the iodine site consumed first under mild Pd(0)/phosphine conditions, leaving bromo- or chloro-substituted coupling partners intact for subsequent activation at elevated temperatures or with stronger catalyst systems.

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